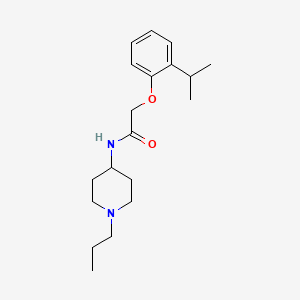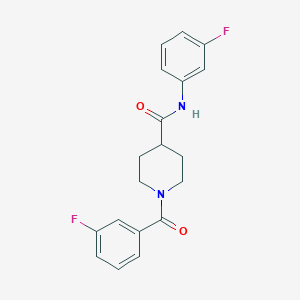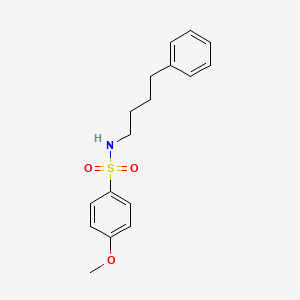![molecular formula C16H25NO B4548724 1-[4-(2-methylphenoxy)butyl]piperidine](/img/structure/B4548724.png)
1-[4-(2-methylphenoxy)butyl]piperidine
Übersicht
Beschreibung
1-[4-(2-Methylphenoxy)butyl]piperidine is an organic compound with the molecular formula C16H25NO. It belongs to the class of piperidine derivatives, which are known for their diverse applications in medicinal chemistry and organic synthesis. This compound is characterized by the presence of a piperidine ring attached to a butyl chain, which is further connected to a 2-methylphenoxy group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-methylphenoxy)butyl]piperidine typically involves the following steps:
Formation of the Butyl Chain: The butyl chain is synthesized through a series of reactions starting from butanol or butyl halides.
Attachment of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the butyl chain intermediate.
Introduction of the 2-Methylphenoxy Group: The final step involves the attachment of the 2-methylphenoxy group through etherification reactions, using reagents such as 2-methylphenol and appropriate catalysts.
Industrial Production Methods: In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves:
Continuous Flow Reactors: To ensure consistent reaction conditions and high yields.
Catalysts: Use of efficient catalysts to speed up the reaction and improve selectivity.
Purification Techniques: Advanced purification methods such as distillation and chromatography to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[4-(2-Methylphenoxy)butyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Various functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
1-[4-(2-Methylphenoxy)butyl]piperidine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders and other medical conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[4-(2-methylphenoxy)butyl]piperidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with receptors or enzymes in biological systems, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, leading to its observed effects. For example, it may affect neurotransmitter systems in the brain, contributing to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
1-[4-(2-Methylphenoxy)butyl]piperidine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: 1-[4-(2-allyl-4-methylphenoxy)butyl]piperidine, 1-[4-(2-chlorophenoxy)butyl]piperidine.
Uniqueness: The presence of the 2-methylphenoxy group imparts specific chemical and biological properties to the compound, distinguishing it from other piperidine derivatives.
Eigenschaften
IUPAC Name |
1-[4-(2-methylphenoxy)butyl]piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-15-9-3-4-10-16(15)18-14-8-7-13-17-11-5-2-6-12-17/h3-4,9-10H,2,5-8,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHTOPYJXJBLILF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCCCN2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(6-Methylpyridin-2-yl)-3-[4-(phenylamino)phenyl]thiourea](/img/structure/B4548647.png)
![3-[(2,3-dimethylphenyl)amino]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4548652.png)

![METHYL 3-BENZYL-7-CYCLOPROPYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B4548668.png)
![4-[(2-bromobenzylidene)amino]-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4548674.png)
![N-[3-(dimethylamino)propyl]-2-propan-2-ylsulfanylbenzamide](/img/structure/B4548678.png)
![3-fluoro-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B4548686.png)
![1-[(3,4-dichlorobenzyl)sulfonyl]-4-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B4548699.png)
![methyl 5-ethyl-2-[(2-fluorobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4548701.png)
![7-(4-bromophenyl)-1-cyclopropyl-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4548709.png)


![4-[4-(4-methylphenoxy)butanoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4548732.png)
